

AZD5904: A Comparative Guide to its Inhibitory Activity

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Compound of Interest

Compound Name: AZD5904

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This guide provides a comparative overview of the inhibitory activity of **AZD5904**, a potent and irreversible inhibitor of myeloperoxidase (MPO). While specific IC₅₀ values for **AZD5904** across a wide range of cancer cell lines are not readily available in published literature, this document summarizes the known inhibitory concentrations against its primary target and its functional effects in relevant cell types. Additionally, detailed experimental protocols for determining IC₅₀ values are provided to enable researchers to assess the efficacy of **AZD5904** in their cell lines of interest.

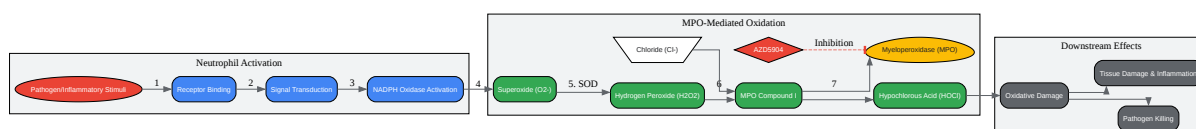
Inhibitory Activity of AZD5904

AZD5904 is a highly selective inhibitor of myeloperoxidase, an enzyme predominantly found in neutrophils that plays a crucial role in inflammatory processes through the production of reactive oxygen species.^[1] The following table summarizes the key inhibitory concentrations of **AZD5904** based on available data.

Target/Process	Cell Type/System	IC50 / Effective Concentration	Reference
Myeloperoxidase (MPO) Enzyme Activity	Purified Human MPO	140 nM	[1]
PMA-stimulated Hypochlorous Acid (HOCl) Production	Isolated Human Neutrophils	>90% inhibition at 1 μ M	[1]

Signaling Pathway of Myeloperoxidase (MPO)

Myeloperoxidase is a key enzyme in the innate immune response, catalyzing the formation of potent antimicrobial and pro-inflammatory oxidants. The following diagram illustrates the signaling pathway leading to MPO activation and its subsequent downstream effects.



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Myeloperoxidase (MPO) signaling pathway and point of inhibition by **AZD5904**.

Experimental Protocols

Determination of IC50 using MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following protocol outlines a

standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC₅₀ of **AZD5904** on cell viability.

Materials:

- Target cell line(s)
- Complete cell culture medium
- **AZD5904**
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Microplate reader

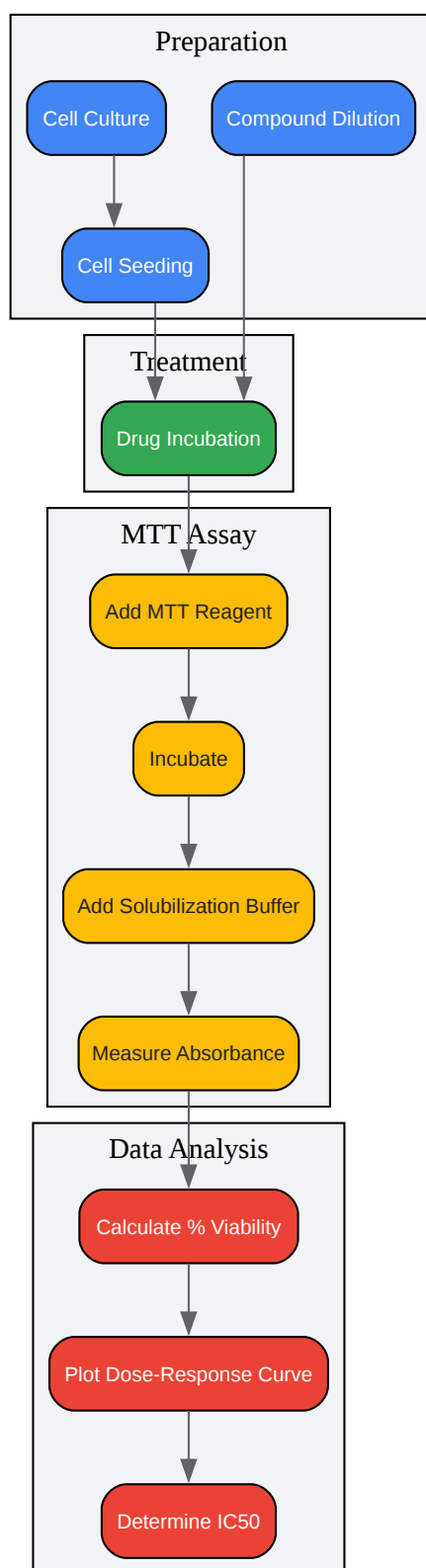
Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a stock solution of **AZD5904** in DMSO.

- Perform serial dilutions of the **AZD5904** stock solution in culture medium to achieve a range of final concentrations.
- Include a vehicle control (medium with the same concentration of DMSO used for the highest **AZD5904** concentration) and a no-treatment control.
- After 24 hours of cell attachment, carefully remove the medium and add 100 μ L of the prepared **AZD5904** dilutions or control medium to the respective wells.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Assay:
 - After the incubation period, add 10 μ L of MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
 - Carefully remove the medium containing MTT.
 - Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
 - Incubate the plate for at least 2 hours at 37°C, or until the formazan crystals are completely dissolved. Gentle shaking can aid dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of cell viability against the logarithm of the drug concentration.
 - Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow for IC50 Determination

The following diagram provides a visual representation of the experimental workflow for determining the IC50 value of a compound.



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Experimental workflow for IC₅₀ determination using the MTT assay.

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References

- 1. AZD5904 [openinnovation.astrazeneca.com]
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